2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol
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Overview
Description
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol is a natural product found in Phragmipedium longifolium with data available.
Scientific Research Applications
Antioxidant Properties and Enzyme Inhibition
Bisphenol derivatives, such as 2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol, demonstrate significant antioxidant properties. For instance, bisphenol has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase) of skeletal muscle sarcoplasmic reticulum, suggesting its effectiveness in protecting against oxidative stress in biological systems (Sokolove et al., 1986).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding patterns of bisphenol derivatives are crucial in understanding their chemical behavior. Studies on various derivatives, including those similar to this compound, have shown complex hydrogen bonding networks, essential for their stability and reactivity (Masci & Thuéry, 2002).
Bioremediation and Environmental Impact
Bisphenol A, a compound structurally related to this compound, has been a focus of bioremediation research. It is degraded by specific fungi under non-ligninolytic conditions, indicating potential pathways for environmental remediation of similar compounds (Wang et al., 2013).
Luminescent and Electronic Properties
Certain bisphenol derivatives exhibit luminescent properties, as demonstrated in a study on phenol-pyridyl boron complexes. These compounds, including those structurally related to this compound, have been used in electroluminescent devices, showcasing their potential in electronic applications (Zhang et al., 2006).
Properties
CAS No. |
152383-83-0 |
---|---|
Molecular Formula |
C29H26O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C29H26O4/c1-33-29-19-28(32)26(17-21-7-12-23(30)13-8-21)25(16-11-20-5-3-2-4-6-20)27(29)18-22-9-14-24(31)15-10-22/h2-16,19,30-32H,17-18H2,1H3/b16-11+ |
InChI Key |
JPOSRDXMWOPQOV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)O |
SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)CC2=CC=C(C=C2)O)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Synonyms |
5-methoxy-3-(2-phenylethenyl)-2,4-bis(4-hydroxybenzyl)phenol 5-MPE-Bis(HOBz)phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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